molecular formula C19H22N2O B11356197 2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole

2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11356197
M. Wt: 294.4 g/mol
InChI Key: JVCQIVRTRHBAER-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5,6-trimethylbenzimidazole and 3-methylphenol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Procedure: The 2,5,6-trimethylbenzimidazole is reacted with 3-methylphenol under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-trimethylbenzimidazole: A precursor in the synthesis of the target compound.

    3-methylphenol: Another precursor used in the synthesis.

    Other benzimidazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenoxy groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C19H22N2O/c1-13-6-5-7-17(10-13)22-9-8-21-16(4)20-18-11-14(2)15(3)12-19(18)21/h5-7,10-12H,8-9H2,1-4H3

InChI Key

JVCQIVRTRHBAER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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